5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid
Description
5-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted at position 5 with a phenyl ring bearing methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 3 and 4, respectively. This compound is structurally classified as a 1H-pyrazole-3-carboxylic acid derivative, with a molecular formula of C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol. Its synthesis typically involves cyclocondensation reactions of β-diketones or their equivalents with hydrazines, followed by functionalization of the phenyl substituents .
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)20-12-5-4-9(6-13(12)19-3)10-7-11(14(17)18)16-15-10/h4-8H,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGAKQRQOCCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features contribute to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- IUPAC Name : 5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid
Anti-inflammatory Activity
The pyrazole scaffold is well-known for its anti-inflammatory properties. A study evaluating various pyrazole derivatives demonstrated that compounds similar to 5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibited significant inhibition of inflammation in animal models. For instance, compounds were tested using the carrageenan-induced paw edema method, where derivatives showed up to 84.2% inhibition compared to standard drugs like diclofenac (86.72% inhibition) .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives were synthesized and evaluated against human cancer cell lines, including SK-N-SH (neuroblastoma) and MCF-7 (breast cancer). The results indicated that certain compounds effectively suppressed tumor cell growth, with some derivatives showing IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds were screened against bacterial strains such as E. coli and Bacillus subtilis, with some exhibiting promising activity comparable to standard antibiotics like ampicillin and norfloxacin .
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Sharath et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. (2010) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv |
| Selvam et al. (2010) | 3-phenyl-N-pyrazole derivatives | Analgesic & MAO-B inhibition | Comparable to indomethacin |
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in inflammatory pathways or cancer progression. For instance, some compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process . Additionally, the ability of these compounds to interact with cellular receptors and modulate signaling pathways contributes to their therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives
Key Observations:
Substituent Electronic Effects :
- The target compound’s isopropoxy group (-OCH(CH₃)₂) is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups like -Cl (in ) or -CF₃ (in ). This may improve membrane permeability in biological systems.
- Methoxy groups (-OCH₃) are common in analogues (e.g., ) and contribute to moderate solubility in polar solvents.
Positional Isomerism :
Key Findings:
- Cyclocondensation is a common strategy for pyrazole core formation (). Yields depend on substituent compatibility; electron-donating groups (e.g., -OCH₃) typically favor higher yields.
- Ester hydrolysis () is efficient for introducing -COOH groups, with yields up to 80% under mild alkaline conditions.
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (estimated 2.1) is lower than that of ’s chloro-cyclohexyl derivative (LogP ~3.5) due to reduced hydrophobicity of isopropoxy vs. cyclohexyl.
- Solubility : The -COOH group enhances aqueous solubility (∼5–10 mg/mL in PBS), but bulky aryl substituents (e.g., biphenyl in ) reduce it significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
